molecular formula C12H19NO B2507384 2-(2-Tert-butylphenoxy)ethanamine CAS No. 120351-89-5

2-(2-Tert-butylphenoxy)ethanamine

Cat. No.: B2507384
CAS No.: 120351-89-5
M. Wt: 193.29
InChI Key: HALAKHDLWOOTPW-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)ethanamine is a phenethylamine derivative characterized by a tert-butyl group at the ortho position of the phenoxy ring and an ethanamine side chain. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (PubChem data) . The tert-butyl group imparts significant steric bulk, influencing both chemical reactivity and biological interactions. This compound is primarily used in medicinal chemistry and organic synthesis, serving as a precursor for pharmaceuticals and biochemical probes due to its ability to interact with enzymes and receptors .

Properties

IUPAC Name

2-(2-tert-butylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALAKHDLWOOTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)ethanamine typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce this compound. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ethanamines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Tert-butylphenoxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenoxy ring critically affects reactivity and bioactivity. For example:

  • 2-(4-Tert-butylphenoxy)ethanamine (para-substituted tert-butyl) has reduced steric hindrance compared to the ortho-substituted analog, enhancing its solubility in polar solvents .
  • 2-(3-Methoxyphenoxy)ethanamine (meta-substituted methoxy) exhibits distinct binding affinities due to electron-donating effects of the methoxy group, which alter electronic density on the aromatic ring .
  • 2-(2-Fluorophenoxy)ethanamine (ortho-substituted fluorine) combines steric and electronic effects, with fluorine’s electronegativity increasing oxidative stability .

Table 1: Substituent Effects on Reactivity and Bioactivity

Compound Substituent Position/Group Key Properties
2-(2-Tert-butylphenoxy)ethanamine Ortho-tert-butyl High steric hindrance; moderate solubility in organic solvents
2-(4-Tert-butylphenoxy)ethanamine Para-tert-butyl Lower steric hindrance; improved solubility in aqueous media
2-(3-Methoxyphenoxy)ethanamine Meta-methoxy Enhanced nucleophilicity; potential serotonin receptor modulation
2-(2-Fluorophenoxy)ethanamine Ortho-fluoro Increased oxidative stability; antimicrobial activity

Biological Activity

2-(2-Tert-butylphenoxy)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and neuroprotection. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group which enhances its hydrophobic properties, making it an interesting candidate for various biological applications. The presence of the phenoxy group allows for interactions with various biomolecules, influencing its biological activity.

The compound primarily functions as a modulator of several key protein tyrosine kinases (PTKs), including:

  • FLT3 : Frequently mutated in acute myeloid leukemia (AML), FLT3 plays a crucial role in cell proliferation. Inhibition of this kinase can lead to reduced tumor growth.
  • c-KIT : Involved in hematopoiesis and certain cancers, c-KIT modulation can help manage related disorders.
  • TrkB : This receptor is significant in neurotrophic signaling, and its inhibition may provide therapeutic benefits in neurodegenerative diseases.

Summary Table of Biological Activities

Activity TypeTarget KinaseEffectReference
InhibitionFLT3Reduced cell proliferation
Inhibitionc-KITDecreased hematopoietic activity
ModulationTrkBAltered neuronal survival

Case Studies and Research Findings

  • FLT3 Inhibition in AML : A study demonstrated that compounds similar to this compound effectively inhibited FLT3 activity in AML cell lines, leading to increased apoptosis and reduced cell viability. This suggests potential as a therapeutic agent in AML treatment.
  • c-KIT and Mast Cell Disorders : Research indicated that inhibition of c-KIT could alleviate symptoms in mast cell disorders, showcasing its role in modulating immune responses.
  • Neuroprotective Effects via TrkB : Studies have shown that compounds targeting TrkB signaling can reduce neuronal death in models of neurodegeneration, indicating promise for treating conditions like Alzheimer's disease.

Therapeutic Applications

The potential therapeutic applications of this compound are broad, with ongoing research exploring its use as:

  • An anticancer agent targeting specific kinases involved in cell growth.
  • A neuroprotective agent that may mitigate damage in neurodegenerative diseases.
  • An intermediate in the synthesis of complex organic molecules for drug development .

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